

Application Notes and Protocols for the Characterization of 2-Methoxy-4-nitroaniline

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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

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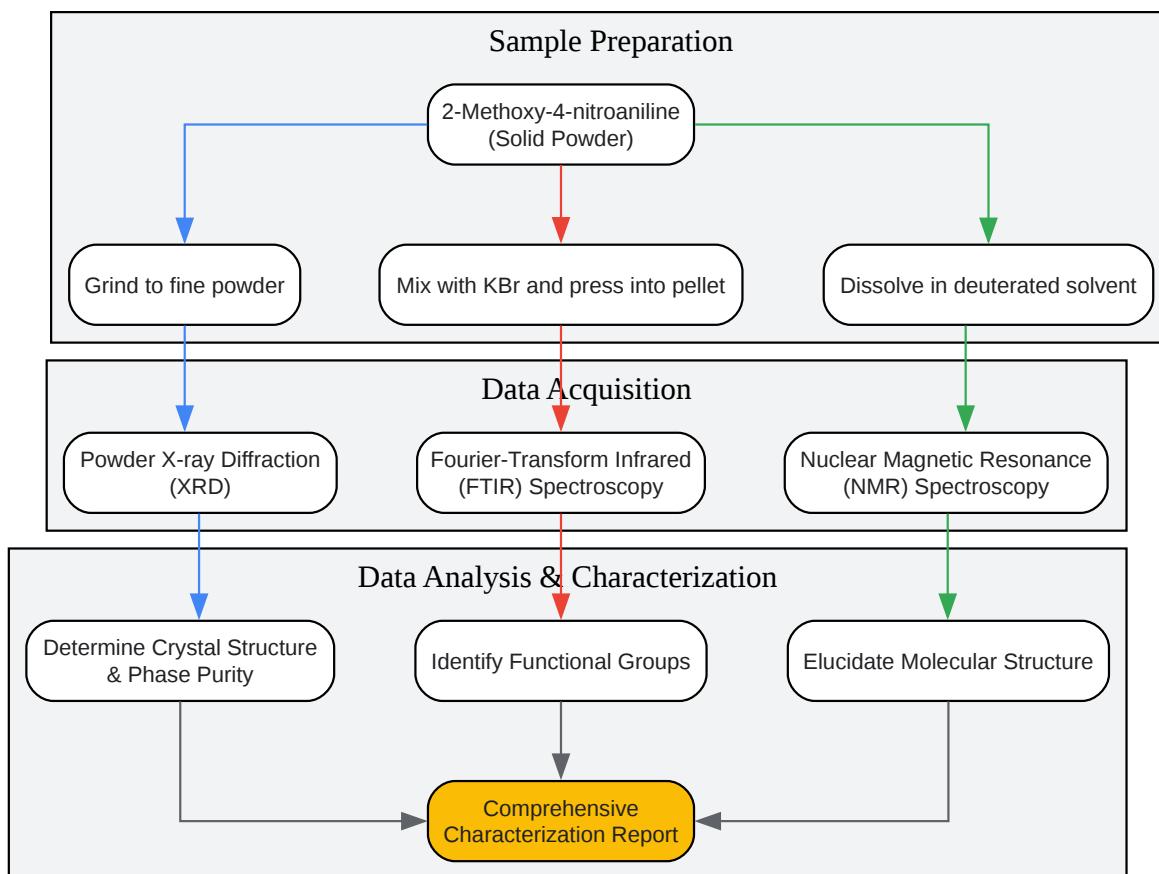
This document provides detailed application notes and standardized protocols for the characterization of **2-Methoxy-4-nitroaniline** using X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

2-Methoxy-4-nitroaniline is a significant organic intermediate used in the synthesis of dyes and pigments.^{[1][2]} Accurate and comprehensive characterization of this compound is crucial for quality control, process optimization, and regulatory compliance in various industries, including pharmaceuticals and materials science. The following protocols outline the standardized procedures for obtaining and interpreting XRD, FTIR, and NMR data for **2-Methoxy-4-nitroaniline**.

Experimental Workflow

The overall workflow for the analytical characterization of **2-Methoxy-4-nitroaniline** is depicted in the following diagram.

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Caption: Experimental workflow for the characterization of **2-Methoxy-4-nitroaniline**.

X-ray Diffraction (XRD) Analysis

Introduction: X-ray diffraction is a powerful non-destructive technique for determining the crystalline structure of solid materials.^{[3][4][5]} For **2-Methoxy-4-nitroaniline**, powder XRD can be used to confirm its crystalline phase and determine its lattice parameters.

Experimental Protocol:

- Sample Preparation:

- Take approximately 100-200 mg of **2-Methoxy-4-nitroaniline**.
- Grind the sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

- Instrument Parameters (Typical):
 - X-ray Source: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
 - Voltage and Current: 40 kV and 40 mA
 - Scan Range (2θ): $10^\circ - 80^\circ$
 - Step Size: 0.02°
 - Scan Speed: $2^\circ/\text{min}$
- Data Analysis:
 - Process the raw data to identify the peak positions (2θ) and their corresponding intensities.
 - Compare the obtained diffraction pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification.
 - Perform indexing of the diffraction peaks to determine the crystal system and calculate the lattice parameters.

Data Presentation:

| Parameter | Reported Value |
|----------------|---------------------------------|
| Crystal System | Monoclinic ^{[6][7][8]} |
| Space Group | P21/a ^{[7][8]} |

Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.^[9] The spectrum represents a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms, making it an excellent tool for identifying functional groups.

Experimental Protocol:

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of **2-Methoxy-4-nitroaniline** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous sample.
 - Transfer the powdered mixture to a pellet-forming die.
 - Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.^{[10][11]}
- Instrument Parameters (Typical):
 - Spectral Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
 - Background: A spectrum of a pure KBr pellet should be collected as the background.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Assign the observed bands to specific functional groups and vibrational modes present in the **2-Methoxy-4-nitroaniline** molecule.

Data Presentation:

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------------------|
| ~3400 - 3300 | N-H stretching (amine) |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2950 - 2850 | C-H stretching (methyl) |
| ~1600 - 1580 | N-H bending (amine) |
| ~1550 - 1475 | N-O asymmetric stretching (nitro) |
| ~1360 - 1290 | N-O symmetric stretching (nitro) |
| ~1250 - 1200 | C-O-C asymmetric stretching (ether) |
| ~1050 - 1000 | C-O-C symmetric stretching (ether) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.^[12] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Methoxy-4-nitroaniline**.^[13]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.^{[13][14]}
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.^[14]
 - If necessary, filter the solution to remove any particulate matter.

- Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ^1H NMR:

- Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1 s

- ^{13}C NMR:

- Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2 s

- Data Analysis:

- Process the raw FID data using Fourier transformation.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the splitting patterns (multiplicity) in the ^1H NMR spectrum to deduce proton-proton coupling.
 - Assign the chemical shifts in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **2-Methoxy-4-nitroaniline** molecule.

Data Presentation:

^1H NMR (in CDCl_3 , approximate values):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-------------------|
| ~7.8 | d | 1H | Aromatic H |
| ~7.6 | dd | 1H | Aromatic H |
| ~6.8 | d | 1H | Aromatic H |
| ~4.6 | s | 2H | -NH ₂ |
| ~3.9 | s | 3H | -OCH ₃ |

¹³C NMR (in CDCl₃, approximate values):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------------|
| ~155 | Aromatic C-O |
| ~142 | Aromatic C-NH ₂ |
| ~140 | Aromatic C-NO ₂ |
| ~128 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~56 | -OCH ₃ |

Note: Chemical shifts are highly dependent on the solvent and the specific instrument used. [15]

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